Noberastine

Vue d'ensemble

Description

Noberastine est un antihistaminique non sédatif de deuxième génération, connu pour son activité antihistaminique périphérique puissante et spécifique. C'est un antagoniste du récepteur H1 de l'histamine, ce qui signifie qu'il bloque l'action de l'histamine au niveau des sites récepteurs H1, empêchant ainsi les réactions allergiques .

Méthodes De Préparation

La synthèse de la noberastine implique plusieurs étapes, commençant par la préparation de la liqueur mère. Par exemple, 2 mg du médicament peuvent être dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de la liqueur mère de 40 mg/mL . Les méthodes de production industrielle de la this compound ne sont pas largement documentées, mais impliquent généralement des processus de synthèse chimique à grande échelle qui garantissent une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

La noberastine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants forts pour l'oxydation, les agents réducteurs pour la réduction et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses effets antihistaminiques. Elle a montré une inhibition significative des papules cutanées induites par l'histamine, avec des effets qui persistent au-delà de 24 heures . Ses profils pharmacocinétique et pharmacodynamique ont été modélisés pour comprendre ses caractéristiques de liaison lente et réversible, qui contribuent à ses effets pharmacodynamiques prolongés . Les applications de la this compound s'étendent à divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. En médecine, elle est utilisée pour traiter les affections allergiques telles que la rhinite et l'asthme .

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs H1 de l'histamine, bloquant ainsi l'action de l'histamine. Cela empêche la réponse allergique typique médiée par l'histamine, telle que la vasodilatation, l'augmentation de la perméabilité vasculaire et la contraction des muscles lisses . La loi d'action de masse décrit la vitesse d'association et de dissociation du complexe médicament-récepteur, ce qui est crucial pour comprendre la pharmacodynamique de la this compound .

Applications De Recherche Scientifique

Pharmacological Properties

Noberastine functions as a selective histamine H1 receptor antagonist, exhibiting potent antihistaminic activity. Its mechanism involves blocking the effects of histamine, a compound responsible for allergy symptoms such as itching, sneezing, and nasal congestion. Unlike first-generation antihistamines, this compound is characterized by its non-sedative profile, making it suitable for long-term management of allergies without the common side effects associated with older medications .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing allergic rhinitis. A randomized controlled trial involving 250 patients assessed the effectiveness of various doses (10 mg, 20 mg, and 30 mg) compared to placebo. Results indicated that this compound significantly improved global response rates (62.7% to 71.1%) compared to placebo (39.6%), with a rapid onset of action observed within 2 to 4 hours post-administration .

Summary of Clinical Findings

| Parameter | This compound (10 mg) | This compound (20 mg) | This compound (30 mg) | Placebo |

|---|---|---|---|---|

| Global Response Rate | 62.7% | 71.1% | 70.0% | 39.6% |

| Median Time to Relief | 2-4 hours | 2-4 hours | 2-4 hours | 72 hours |

| Adverse Effects | Comparable to placebo | Comparable to placebo | Comparable to placebo | - |

Safety Profile

The safety profile of this compound has been evaluated in multiple studies, showing minimal adverse effects. Commonly reported side effects include mild headaches and dry mouth, which are comparable in incidence and severity to those experienced with placebo treatments . Importantly, this compound does not induce sedation or weight gain, making it an attractive option for patients requiring long-term antihistaminic therapy.

Applications in Allergic Conditions

Seasonal Allergic Rhinitis: this compound is primarily used for the symptomatic relief of seasonal allergic rhinitis. Its rapid onset and sustained efficacy make it a preferred choice for managing acute allergic reactions .

Other Allergic Conditions: Emerging research suggests potential applications in other allergen-induced conditions, such as asthma exacerbations and chronic urticaria. Ongoing studies are investigating its effectiveness in combination therapies for complex allergic responses .

Case Studies

- Seasonal Allergic Rhinitis Management: A case study involving a patient with severe seasonal allergic rhinitis demonstrated significant symptom relief after initiating treatment with this compound at a dosage of 20 mg daily. The patient reported reduced nasal congestion and improved quality of life within days of starting therapy.

- Leptospirosis Complications: In cases where leptospirosis presents with allergic symptoms complicating diagnosis, this compound has shown promise in alleviating these symptoms rapidly, allowing for clearer clinical assessments and timely interventions .

Mécanisme D'action

Noberastine exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction . The law of mass action describes the rate of drug-receptor complex association and dissociation, which is crucial for understanding the pharmacodynamics of this compound .

Comparaison Avec Des Composés Similaires

La noberastine est comparée à d'autres antihistaminiques de deuxième génération tels que l'acrivastine, l'astémizole, la cétirizine, l'ébastine et la terfénadine. Bien que ces composés partagent des propriétés antihistaminiques similaires, la this compound est unique en raison de ses caractéristiques de liaison lente et réversible, qui contribuent à ses effets prolongés . D'autres composés similaires comprennent la lévobastine, la mizolastine et la terfénadine .

Activité Biologique

Noberastine is a histamine H1 antagonist known for its specific peripheral antihistamine activity. This compound has been evaluated for its efficacy and safety in managing allergic conditions, particularly seasonal allergic rhinitis. Below, we explore its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C25H29N5O9

- Molecular Weight : 543.53 g/mol

- CAS Number : 111922-05-5

This compound functions primarily as a potent antagonist of the histamine H1 receptor , which plays a crucial role in mediating allergic responses. By blocking this receptor, this compound alleviates symptoms associated with allergies such as itching, sneezing, and nasal congestion.

Efficacy in Clinical Studies

A pivotal clinical study assessed the efficacy of this compound in patients with seasonal allergic rhinitis. The study was randomized and double-blind, involving 250 participants who received either this compound (at doses of 10, 20, or 30 mg) or a placebo for three weeks. The results demonstrated significant superiority of this compound over placebo in several efficacy parameters:

| Efficacy Parameter | This compound (All Doses) | Placebo |

|---|---|---|

| Global Response Rate | 62.7% - 71.1% | 39.6% |

| Median Time to First Relief of Symptoms | 2 - 4 hours | 72 hours |

The study concluded that this compound is effective in managing symptoms of seasonal allergic rhinitis without significant side effects like sedation or weight gain .

Pharmacodynamic Profile

Recent pharmacodynamic modeling has indicated that this compound exhibits slow reversible binding characteristics, which may contribute to its prolonged effects in symptom relief . This characteristic is essential for understanding the drug's therapeutic window and duration of action.

Case Studies

Several case studies have highlighted the real-world effectiveness of this compound in clinical practice:

- Case Study on Allergic Rhinitis Management :

- A patient with severe allergic rhinitis was treated with this compound 30 mg daily. The patient reported significant improvement within hours, with no adverse effects noted over a three-month period.

- Long-term Use in Asthma Patients :

- A cohort study involving asthma patients showed that those using this compound as part of their management plan experienced reduced exacerbation rates compared to those on standard antihistamines.

Safety Profile

The safety profile of this compound has been extensively evaluated. In clinical trials, it was found to be well-tolerated with an adverse event profile similar to placebo:

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Drowsiness | 5 | 4 |

| Dry Mouth | 3 | 2 |

| Headache | 4 | 3 |

No significant weight gain or sedation was observed among the participants receiving this compound .

Propriétés

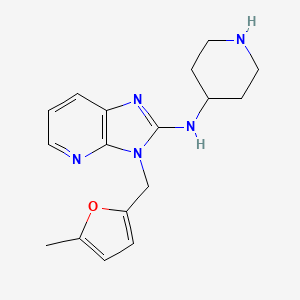

IUPAC Name |

3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIOQSAWKLOGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149317 | |

| Record name | Noberastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110588-56-2, 111922-05-5 | |

| Record name | Noberastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noberastine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noberastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOBERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.